molecular formula C10H11N3O2S B11796151 4-(4-Thioxo-1,3,5-triazinan-1-yl)benzoic acid

4-(4-Thioxo-1,3,5-triazinan-1-yl)benzoic acid

Cat. No.: B11796151
M. Wt: 237.28 g/mol
InChI Key: NBUBFRZAEIMDDS-UHFFFAOYSA-N
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Description

4-(4-Thioxo-1,3,5-triazinan-1-yl)benzoic acid: is an organic compound that features a benzoic acid moiety linked to a 1,3,5-triazinane ring with a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Thioxo-1,3,5-triazinan-1-yl)benzoic acid typically involves the reaction of benzoic acid derivatives with triazine compounds. One common method is the aminomethylation of thiourea with aqueous formaldehyde and amino acids, resulting in the formation of triazinan-1-yl-substituted acids . The reaction conditions often include the use of solvents like dioxane and bases such as sodium carbonate.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Thioxo-1,3,5-triazinan-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the thioxo group, forming a triazinane derivative.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Triazinane derivatives.

    Substitution: Halogenated or nitro-substituted benzoic acids.

Mechanism of Action

The mechanism of action of 4-(4-Thioxo-1,3,5-triazinan-1-yl)benzoic acid involves its interaction with molecular targets such as enzymes and proteins. For instance, it has been found to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication . This inhibition disrupts the replication process, leading to the death of bacterial cells.

Comparison with Similar Compounds

  • 4-(4-Thioxo-1,3,5-triazinan-1-yl)-acetic acid
  • 4-(4-Thioxo-1,3,5-triazinan-1-yl)-propanoic acid
  • 4-(4-Thioxo-1,3,5-triazinan-1-yl)-butyric acid

Comparison: Its unique structure also allows for specific interactions with biological targets, making it a valuable compound for research in antimicrobial activity and materials science .

Properties

Molecular Formula

C10H11N3O2S

Molecular Weight

237.28 g/mol

IUPAC Name

4-(4-sulfanylidene-1,3,5-triazinan-1-yl)benzoic acid

InChI

InChI=1S/C10H11N3O2S/c14-9(15)7-1-3-8(4-2-7)13-5-11-10(16)12-6-13/h1-4H,5-6H2,(H,14,15)(H2,11,12,16)

InChI Key

NBUBFRZAEIMDDS-UHFFFAOYSA-N

Canonical SMILES

C1NC(=S)NCN1C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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